Boc-Orn(N)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

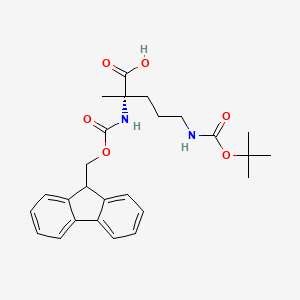

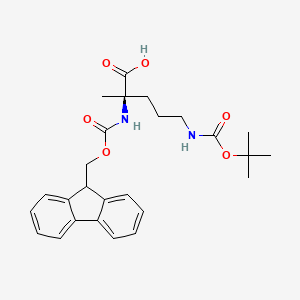

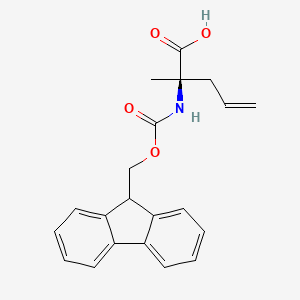

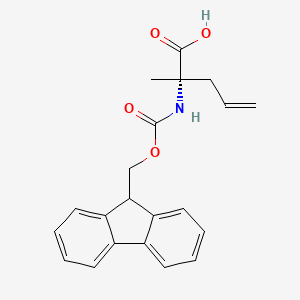

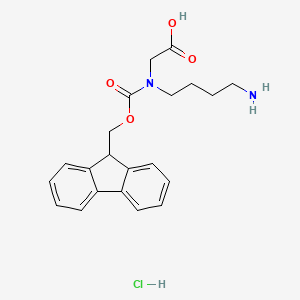

Boc-Orn(N)-OH, also known as Nα-tert-Butoxycarbonyl-L-ornithine, Nα-Boc-L-ornithine, or N2-Boc-L-ornithine, is a compound used in peptide synthesis1. It is a solid substance with a molecular weight of 232.281.

Synthesis Analysis

The synthesis of Boc-Orn(N)-OH is not explicitly detailed in the search results. However, it is known that the synthesis of similar compounds involves the protection of amino groups, which is a common strategy in peptide synthesis2. More specific information about the synthesis process of Boc-Orn(N)-OH might be found in specialized literature or patent databases.Molecular Structure Analysis

The molecular structure of Boc-Orn(N)-OH is represented by the linear formula C10H20N2O41. The compound contains carbon, hydrogen, nitrogen, and oxygen atoms. The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The specific chemical reactions involving Boc-Orn(N)-OH are not detailed in the search results. However, as a compound used in peptide synthesis, it likely participates in amide bond formation reactions. The Boc group is typically removed under acidic conditions, allowing the free amine to react with a carboxylic acid or activated carboxylic acid derivative3.Physical And Chemical Properties Analysis

Boc-Orn(N)-OH is a solid substance1. Its physical properties such as melting point, boiling point, and solubility in various solvents would typically be determined experimentally. Its chemical properties, such as reactivity and stability, can be inferred from its molecular structure and the known reactivity of similar compounds56.科学研究应用

1. 癌症治疗研究

Boc-Orn(N)-OH,作为与N-叔丁氧羰基-L-鸟氨酸形成的三苯基锡(IV)化合物的一部分,在科学研究中展现出显著的抗癌特性。它以极低的微摩尔浓度抑制了各种人类肿瘤细胞系的生长,如肝癌、乳腺癌和结肠癌细胞。其抗增殖效应的机制,特别是在肝癌HepG2细胞中,被发现是促凋亡的。这涉及到细胞外磷脂酰丝氨酸的外化、染色质的浓缩或碎裂、线粒体功能障碍以及p53水平的增加,表明其在癌症治疗应用中的潜力(Girasolo et al., 2017)。

2. 肽合成与研究

Boc-Orn(N)-OH在肽合成和研究中至关重要。例如,四肽Boc-D-Orn-Phe-D-Pro-Gly-OH和五肽序列Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH被用来研究不同偶联试剂对这些模型肽的产率和纯度的影响。这项研究为肽合成的最佳条件提供了见解,这对于各种生物医学应用,包括药物设计和开发,至关重要(Schmidt & Neubert, 2009)。

3. 生物技术和脑芯片(BoC)发展

Boc-Orn(N)-OH间接与脑芯片(BoC)生物技术的发展相关,这是神经科学领域的一种有前途的工具。虽然Boc-Orn(N)-OH在这个领域并没有直接使用,但缩写BoC在这里是相关的。脑芯片将体外三维类脑系统与微流体平台整合在一起,以复制器官级生理功能,提供比传统细胞培养技术更准确的体外大脑结构再现。这项技术对于研究健康和疾病中的大脑活动至关重要(Forró等,2021)。

4. 材料科学和光催化

在材料科学中,与Boc-Orn(N)-OH相关的化合物被用于制备和修改光催化剂,促进了医疗保健、光催化和超级电容器等各个领域的进步。例如,(BiO)2CO3(BOC)是一种具有光催化性能的材料,受到关注。对BOC的改性增强了其可见光驱动的光催化性能,使其成为多种应用的合适候选,包括NOx去除和污染控制(Ni et al., 2016)。

5. 生物传感器和诊断应用

Boc-Orn(N)-OH虽然没有直接使用,但在这个背景下与缩写BoC(芯片上的生物传感器)相关。芯片上的生物传感器旨在将各种事件转化为可测量的信号,提供有关目标分析物的定性和定量信息。将生物传感器与微流体相结合显著改善了灵敏度、特异性和自动化等方面。这项技术在癌症、传染病和神经退行性疾病等疾病的现场诊断应用中至关重要(Chircov et al., 2020)。

安全和危害

The specific safety and hazards associated with Boc-Orn(N)-OH are not detailed in the search results. However, like many chemicals used in laboratory settings, it should be handled with care to avoid skin contact and inhalation1. Material safety data sheets (MSDS) provide comprehensive safety information for chemicals and should be consulted when handling Boc-Orn(N)-OH7.

未来方向

The future directions of research and applications involving Boc-Orn(N)-OH are not specified in the search results. However, given its role in peptide synthesis, it is likely to continue to be a valuable tool in the development of new peptides for therapeutic, diagnostic, and research applications18.

Please note that this analysis is based on the available search results and may not cover all aspects of Boc-Orn(N)-OH. For more detailed information, please refer to specialized chemical databases, textbooks, or review articles.

属性

IUPAC Name |

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Orn(N)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。